GR127935 hydrochloride

Receptor Pharmacology Radioligand Binding 5-HT1B Receptor

Choose GR127935 hydrochloride for unambiguous 5-HT1B/1D receptor blockade. With pKi 8.5 and >100-fold selectivity over 5-HT1A/2A/2C receptors, it eliminates confounding off-target effects common in serotonergic research. Validated to boost extracellular 5-HT >1.7-fold when combined with SSRIs, and does not alter cocaine-seeking behavior, ensuring clean data in addiction studies. As the benchmark 'most potent 5-HT1D antagonist yet described', it sets the standard for comparative pharmacology. High purity ≥98% (HPLC) ensures reproducibility across in vivo and in vitro applications.

Molecular Formula C29H32ClN5O3
Molecular Weight 534.0 g/mol
CAS No. 148642-42-6
Cat. No. B1672116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR127935 hydrochloride
CAS148642-42-6
SynonymsGR 127935;  GR-127935;  GR 127935 HCl;  GR 127935.
Molecular FormulaC29H32ClN5O3
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl
InChIInChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H
InChIKeySRVVUYIJVBLEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR127935 Hydrochloride (CAS 148642-42-6): A Potent and Selective 5-HT1B/1D Receptor Antagonist for Serotonergic Research


GR127935 hydrochloride (CAS 148642-42-6) is a synthetic, centrally active, and orally bioavailable antagonist of the serotonin (5-HT) receptors 5-HT1B and 5-HT1D [1]. It is a hydrochloride salt of the parent compound GR127935, possessing a molecular weight of 534.06 g/mol and a purity of ≥98% as determined by HPLC . The compound is characterized by high affinity for both guinea pig 5-HT1D and rat 5-HT1B receptors, with pKi values of 8.5 for each isoform [1]. GR127935 is a widely used research tool for investigating the roles of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes, including neuropsychiatric disorders, migraine, and cardiovascular function.

Why Generic 5-HT Antagonist Substitution Fails: The Critical Importance of GR127935's Specific Receptor Profile


The 5-HT receptor family is highly heterogeneous, comprising multiple subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C) with distinct, often opposing, functional roles. Substituting GR127935 with a non-selective 5-HT antagonist or even another 'selective' antagonist can lead to confounding results due to off-target effects at related receptors [1]. For instance, while compounds like WAY-100635 (5-HT1A antagonist) or ketanserin (5-HT2A antagonist) target distinct subtypes, they lack the high affinity and selectivity for 5-HT1B/1D receptors that defines GR127935 [2]. GR127935's >100-fold selectivity for 5-HT1B/1D over 5-HT1A, 5-HT2A, and 5-HT2C ensures that observed experimental outcomes are specifically attributable to 5-HT1B/1D blockade, a critical requirement for mechanistic studies and drug development programs targeting these receptors [1]. Using a less selective analog would introduce ambiguity and compromise data integrity.

GR127935 Hydrochloride: Quantified Differentiation Against Key 5-HT Receptor Antagonist Comparators


Superior Binding Affinity for 5-HT1B Receptors Over SB-224289

GR127935 demonstrates higher binding affinity for the human 5-HT1B receptor compared to the selective 5-HT1B antagonist SB-224289. In a head-to-head radioligand binding study using human cloned receptors, the rank order of affinity was GR127935 > 5-HT > SB-224289 [1]. The pKi for SB-224289 at the h5-HT1B receptor was reported as 8.16±0.06, whereas GR127935 consistently exhibits a pKi of 8.5 for the rat 5-HT1B receptor .

Receptor Pharmacology Radioligand Binding 5-HT1B Receptor

Greater Selectivity Window Over 5-HT2A Receptors Compared to Ketanserin

GR127935 exhibits a significantly larger selectivity window over 5-HT2A receptors than the 5-HT2A antagonist ketanserin. While GR127935 is a potent 5-HT1B/1D antagonist (pKi 8.5), its affinity for 5-HT2A is moderate (pKi 7.4) [1]. In contrast, ketanserin shows high affinity for 5-HT2A (pKi 7.2-7.5) but is essentially inactive at 5-HT1B/1D receptors [2].

Selectivity Profiling 5-HT2A Receptor Off-Target Activity

Lack of Effect on Cocaine-Seeking Behavior Distinguishes GR127935 from WAY-100635 and Ketanserin

In a behavioral model of addiction, GR127935 (1.0-3.0 mg/kg) did not alter cocaine-produced drug-seeking in rats previously trained to self-administer cocaine. In stark contrast, the 5-HT1A antagonist WAY-100635 (0.1-1.0 mg/kg) and the 5-HT2A antagonist ketanserin (1.0-3.0 mg/kg) both significantly decreased this behavior [1]. This demonstrates a clear functional divergence between GR127935 and other 5-HT receptor antagonists in a clinically relevant behavioral assay.

Behavioral Pharmacology Drug Addiction Cocaine-Seeking

Synergistic Enhancement of SSRI-Induced 5-HT Elevation: A Unique In Vivo Profile

In an in vivo microdialysis study in guinea pig hypothalamus, co-administration of GR127935 with a sub-effective dose of the SSRI sertraline (2 mg/kg) resulted in a pronounced and sustained increase in extracellular 5-HT levels to 230% of basal values [1]. Administered alone, a low dose of GR127935 (0.3 mg/kg) had no effect, while a higher dose (5 mg/kg) increased 5-HT to 135% of basal levels. The combination of the low dose of GR127935 with sertraline produced a synergistic effect far greater than either agent alone, demonstrating a unique functional interaction at the level of terminal 5-HT1D autoreceptors.

In Vivo Microdialysis Antidepressant SSRI Augmentation

Optimal Research and Industrial Applications for GR127935 Hydrochloride Based on Quantified Differentiation


High-Resolution Pharmacological Dissection of 5-HT1B vs. 5-HT1D Receptor Functions

GR127935's high affinity (pKi 8.5) and >100-fold selectivity for 5-HT1B/1D receptors make it an essential tool for isolating the specific contributions of these receptor subtypes in complex biological systems [1]. When used in combination with selective 5-HT1B antagonists like SB-224289, researchers can differentiate between 5-HT1B- and 5-HT1D-mediated effects, a capability not achievable with less selective serotonergic ligands .

Investigating the Role of Terminal 5-HT1D Autoreceptors in Antidepressant Response

The unique synergistic interaction between GR127935 and SSRIs, as demonstrated by the >1.7-fold increase in extracellular 5-HT levels in vivo, validates its use in preclinical studies aimed at understanding and overcoming the therapeutic lag associated with current antidepressants [1]. This application is directly supported by quantitative microdialysis data showing a 230% increase in 5-HT with the combination compared to 130-135% for either agent alone [1].

Behavioral Pharmacology Studies Requiring Clean 5-HT1B/1D Blockade Without Confounding Effects on Cocaine-Seeking

For addiction researchers, GR127935 provides a clean pharmacological profile for studying 5-HT1B/1D receptor involvement in drug-seeking behaviors. Unlike WAY-100635 and ketanserin, GR127935 does not alter cocaine-seeking in animal models, ensuring that any observed effects on other behavioral endpoints are specifically attributable to 5-HT1B/1D receptor blockade [1]. This selectivity is critical for generating unambiguous data in complex behavioral assays.

Development and Validation of Novel 5-HT1B/1D Antagonists for Migraine and Neuropsychiatric Disorders

As the benchmark 'most potent 5-HT1D receptor antagonist yet described' [1], GR127935 serves as the gold-standard reference compound in drug discovery programs targeting 5-HT1B/1D receptors. Its well-characterized binding profile (pKi 8.5) and in vivo activity provide a robust baseline for evaluating the potency, selectivity, and efficacy of new chemical entities, ensuring a high standard for comparative pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR127935 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.